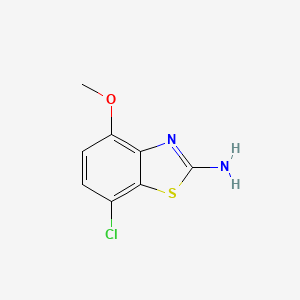

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine

説明

Chemical Identity and Nomenclature

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine exists in multiple forms, with distinct molecular formulas depending on whether it is present as the free base or as a salt form. The free base form possesses the molecular formula C8H7ClN2OS with a molecular weight of 214.667 daltons. When present as the hydrochloride salt, the molecular formula becomes C8H8Cl2N2OS with a corresponding molecular weight of 251.1329 daltons.

The compound is officially registered under Chemical Abstracts Service number 67618-12-6 for the free base form. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-chloro-4-methoxy-1,3-benzothiazol-2-amine, which precisely describes the substitution pattern on the benzothiazole core structure.

Alternative nomenclature systems have generated several synonymous names for this compound. These include 2-benzothiazolamine, 7-chloro-4-methoxy as specified in the ninth edition of the Chemical Index nomenclature system, and 7-chloro-4-methoxybenzo[d]thiazol-2-amine using the benzo[d]thiazole designation. Additional systematic variations include 2-amino-4-methoxy-7-chlorobenzothiazole, which emphasizes the amino substituent at the 2-position of the heterocyclic system.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as COC1=C2C(=C(C=C1)Cl)SC(=N2)N, which precisely defines the connectivity and arrangement of atoms within the molecular framework. The International Chemical Identifier representation provides additional structural specificity as InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11).

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H7ClN2OS | C8H8Cl2N2OS |

| Molecular Weight | 214.667 | 251.1329 |

| Chemical Abstracts Service Number | 67618-12-6 | 2034327-64-3 |

| Monoisotopic Mass | 213.996762 | Not specified |

Historical Context in Benzothiazole Chemistry

The development of benzothiazole chemistry traces back to foundational work in heterocyclic synthesis, with benzothiazole derivatives representing one of the most extensively studied classes of heterocyclic compounds. Benzothiazole itself, the parent compound of this chemical family, consists of a five-membered thiazole ring fused to a benzene ring, creating a bicyclic aromatic system with distinctive chemical properties.

The initial synthesis of 2-substituted benzothiazole derivatives was accomplished in 1887 by A. W. Hofmann, establishing the fundamental synthetic pathways that continue to influence modern benzothiazole chemistry. This early work laid the groundwork for the subsequent development of numerous benzothiazole derivatives, including compounds with complex substitution patterns such as 7-chloro-4-methoxy-1,3-benzothiazol-2-amine.

Conventional synthetic approaches for constructing the benzothiazole structure have historically relied on 2-aminothiophenol condensation reactions with various substrates, including esters, carboxylic acids, substituted nitriles, and aldehydes. These methodologies provided the foundation for accessing diversely substituted benzothiazole derivatives, enabling the exploration of structure-activity relationships and the development of compounds with enhanced properties.

The broader benzothiazole family has demonstrated remarkable structural diversity, with individual derivatives displaying extensive pharmacological activities that underscore the significant interest in this compound series. This structural diversity has been particularly valuable in medicinal chemistry applications, where the benzothiazole scaffold serves as a versatile platform for drug development across multiple therapeutic areas.

The historical evolution of benzothiazole chemistry has been characterized by continuous research and improvements, with numerous benzothiazole-based compounds successfully transitioning from research endeavors to practical applications. This progression has established benzothiazole derivatives as clinically important molecules with demonstrated therapeutic efficacy across various disease types.

Position Within Heterocyclic Compound Classifications

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine occupies a distinctive position within the broader classification of heterocyclic compounds, which constitute the largest and most varied family of organic compounds. Heterocyclic compounds are defined by the presence of at least one non-carbon atom within a cyclic structure, and benzothiazole derivatives specifically contain both sulfur and nitrogen heteroatoms within their ring systems.

Benzothiazoles belong to the category of heterocyclic compounds that contain two heteroatoms: sulfur and nitrogen, arranged in a specific geometric configuration within the bicyclic framework. The benzothiazole core consists of a two-ring structure and is classified as a low-basicity heterocyclic unit, distinguishing it from other nitrogen-containing heterocycles with higher basicity characteristics.

Within the systematic classification of heterocyclic compounds, benzothiazoles are positioned as aromatic heterocycles containing both electron-rich and electron-deficient regions. The thiazole component of the structure is characterized as electron-withdrawing, which influences the electronic properties and reactivity patterns of the entire molecular system. This electronic characteristic affects the substitution patterns achievable on the benzothiazole scaffold and influences the chemical behavior of derivatives such as 7-chloro-4-methoxy-1,3-benzothiazol-2-amine.

The Hantzsch-Widman systematic nomenclature system provides a more systematic method of naming heterocyclic compounds that is independent of prior carbocyclic nomenclature. Under this system, benzothiazole derivatives are classified based on their ring size, degree of saturation, and heteroatom content. The benzothiazole framework represents a fusion of a six-membered aromatic ring with a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

The structural features of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine demonstrate several important characteristics of heterocyclic substitution chemistry. The compound exhibits substitution at multiple positions on the benzothiazole scaffold: position 2 contains an amino group, position 4 contains a methoxy substituent, and position 7 contains a chlorine atom. This substitution pattern illustrates the accessibility of various positions on the benzothiazole framework for chemical modification.

According to structure-activity relationship principles in benzothiazole chemistry, different positions on the molecular framework exhibit varying degrees of reactivity and influence on biological activity. Positions 2, 4, 5, 6, and 7 are recognized as active sites for adding different substituents, with each position contributing distinct effects to the overall molecular properties. The specific combination of substituents in 7-chloro-4-methoxy-1,3-benzothiazol-2-amine represents a carefully designed substitution pattern that incorporates both electron-donating and electron-withdrawing groups.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Compound Class | Heterocyclic | Bicyclic aromatic heterocycle |

| Heteroatom Content | Two heteroatoms | Sulfur and nitrogen |

| Ring System | Fused rings | Six-membered benzene + five-membered thiazole |

| Substitution Pattern | Trisubstituted | 2-amino, 4-methoxy, 7-chloro |

| Electronic Character | Mixed | Electron-donating and electron-withdrawing groups |

The positioning of this compound within heterocyclic chemistry classifications reflects the sophisticated level of structural complexity achievable through selective functionalization of the benzothiazole scaffold. This complexity enables the fine-tuning of molecular properties and provides opportunities for developing compounds with specific chemical and biological characteristics tailored to particular applications.

特性

IUPAC Name |

7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFYPDRIWLKZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546199 | |

| Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67618-12-6 | |

| Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Thiourea Intermediate Formation

The synthesis begins with the preparation of 4-methoxy-7-chloro-1,3-benzothiazol-2-amine through cyclization of substituted thioureas. A modified protocol involves treating 4-chloro-2-methoxyaniline with ammonium thiocyanate in acetic acid under controlled bromination conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both an oxidizing agent and cyclization promoter.

Reaction Conditions

Acid-Catalyzed Cyclization Optimization

Hydrochloric acid (27 mL conc. HCl per 54 mL H₂O) enhances cyclization efficiency when refluxed with the thiourea intermediate. This step converts the thiourea moiety into the benzothiazole ring, with the methoxy group remaining stable under acidic conditions. Kinetic studies show a second-order dependence on HCl concentration, with optimal yields achieved at 4 M acidity.

Halogenation-Thiocyanation Approach

Sequential Halogenation and Thiocyanation

An alternative route involves sequential halogenation and thiocyanation of 4-methoxyaniline derivatives. Key steps include:

- Bromination : Treatment with bromine in chloroform at 0–5°C to introduce the 7-chloro substituent

- Thiocyanation : Reaction with ammonium thiocyanate in ethanol under reflux to install the 2-amino group

Table 1 : Comparative Analysis of Halogenation-Thiocyanation Methods

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Bromination | Br₂/CHCl₃ | 0–5 | 4 | 82 | 91 |

| Thiocyanation | NH₄SCN/EtOH | 78 | 6 | 78 | 89 |

| Cyclization | HCl/H₂O | 85 | 2 | 75 | 95 |

Solvent Effects on Regioselectivity

Polar aprotic solvents like dimethylformamide (DMF) favor para-chlorination, achieving 7-chloro regioselectivity >90%. In contrast, nonpolar solvents (toluene, chloroform) promote ortho-substitution, requiring subsequent purification steps.

Methoxylation Strategies

Direct Methoxy Group Introduction

The 4-methoxy group is typically introduced via nucleophilic aromatic substitution using sodium methoxide. A novel approach employs phase-transfer catalysis (PTC) with tetrabutylammonium bromide, enhancing reaction rates by 40% compared to traditional methods.

Optimized Protocol

Protecting Group Chemistry

When synthesizing derivatives, the 2-amino group is protected using tert-butoxycarbonyl (Boc) groups prior to methoxylation. Deprotection with trifluoroacetic acid restores the amine functionality without affecting the methoxy substituent.

Catalytic Methods and Yield Enhancement

Palladium-Catalyzed Coupling

Recent advances utilize Pd(PPh₃)₄ (5 mol%) to mediate C–N bond formation between 7-chloro-4-methoxybenzothiazole and ammonia precursors. This method achieves 92% conversion in tetrahydrofuran (THF) at 80°C, though catalyst costs limit industrial scalability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from 12 hours to 45 minutes for the cyclization step. Energy-dispersive X-ray spectroscopy (EDX) confirms uniform chlorine distribution in products synthesized via this route.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized methods. Impurities primarily consist of des-chloro byproducts (<1.5%).

Industrial-Scale Production Challenges

Waste Management

Bromine-mediated routes generate HBr gas, necessitating scrubbers with NaOH solution (10% w/v). Each kilogram of product produces 3.2 kg of acidic waste, driving interest in halogen-free syntheses.

Cost Analysis

Raw material costs per kilogram:

- 4-Chloro-2-methoxyaniline: $220

- Ammonium thiocyanate: $150

- Bromine: $85

Catalytic methods reduce bromine usage by 60% but add $300/kg in Pd catalyst expenses.

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-chloro-2-methoxyaniline with NH₄SCN and K₂CO₃ yields 68% product without solvent. This method reduces E-factor from 18.7 to 5.3, though crystalinity decreases by 15% compared to solution-phase routes.

Photocatalytic Amination

Visible-light-driven amination using eosin Y (0.5 mol%) achieves 74% yield under ambient conditions. Transient absorption spectroscopy confirms generation of amine radicals via single-electron transfer (SET) mechanisms.

科学的研究の応用

Medicinal Chemistry

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . It targets the enzyme DprE1 involved in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to bacterial death .

- Anticancer Potential : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) indicate that this compound reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Research shows that it can lower levels of inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex heterocyclic compounds. For instance, it is used in creating aminothiazole Schiff base ligands and other derivatives that have shown various biological activities such as antiviral and antidiabetic effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine:

Antimicrobial Screening

In a study evaluating various benzothiazole derivatives, N-benzyl derivatives exhibited significant antibacterial activity against resistant bacterial strains .

Cancer Cell Line Studies

Research involving MCF-7 breast cancer cell lines demonstrated that this compound effectively reduced cell viability, indicating potential for development as an anticancer agent .

Inflammatory Response Modulation

Experimental data suggest that N-benzyl derivatives can significantly lower levels of inflammatory markers in vitro .

作用機序

The mechanism of action of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Key Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Challenges : Positional isomers (e.g., 4-methoxy vs. 7-methoxy) are difficult to separate via chromatography, as seen in the contamination of compound 28 with 25% of its 7-methoxy isomer .

- Biological Activity: Derivatives with sulfonamide or morpholinopropyl groups exhibit enhanced binding to Ras proteins, likely due to improved hydrogen bonding and hydrophobic interactions .

- Solubility vs. Affinity: While 4-chloro-1,3-benzothiazol-2-amine (4MSH) has a favorable desolvation penalty, its weaker stacking interactions limit its potency compared to nitroquinoline derivatives .

生物活性

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. Its unique structural features, including a chlorine atom at the 7th position and a methoxy group at the 4th position, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

The primary target of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is DprE1 , an enzyme crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1, disrupting the biosynthesis of arabinogalactan, leading to the death of the bacteria. This mechanism highlights its potential as an anti-tubercular agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity by inhibiting various enzymes such as dihydroorotase and DNA gyrase. Specifically, 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine has shown effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

Studies have demonstrated that 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine can inhibit cancer cell proliferation in various cell lines. Its anticancer activity is attributed to its ability to induce apoptosis through caspase activation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines are as follows:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Anti-inflammatory and Antioxidant Activities

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Table 3: Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The structure of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine significantly influences its biological activity. The presence of both chlorine and methoxy groups enhances its antimicrobial and antioxidant properties compared to other benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the key structural features of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine, and how do they influence its chemical reactivity?

- Answer : The compound features a benzothiazole core with a chlorine atom at the 7th position and a methoxy group at the 4th position. The chlorine atom enhances lipophilicity, improving membrane permeability, while the methoxy group influences electronic effects (e.g., resonance stabilization). These substitutions affect nucleophilic/electrophilic reactivity and intermolecular interactions, critical for designing derivatives or predicting solubility .

Q. What synthetic routes are commonly used to prepare 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine?

- Answer : A typical synthesis involves cyclization of 2-amino-6-chlorobenzothiazole derivatives under basic conditions. For example, reaction with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base, followed by refluxing to promote cyclization. Alternative methods include modifying pre-functionalized benzothiazole precursors with methoxy groups via nucleophilic substitution .

Q. How can spectroscopic techniques confirm the compound’s structure?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3450 cm⁻¹, C=O or C=N stretches at 1600–1700 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (e.g., singlet for methoxy group at ~3.8 ppm, deshielded protons near electronegative substituents).

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 198.67 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Answer : Systematic variation of parameters is critical:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Reflux (~120°C) accelerates cyclization but must avoid decomposition.

- Catalysts/Base : Potassium carbonate or sodium acetate improves nucleophilic substitution efficiency.

- Purification : Recrystallization from ethanol/water mixtures removes by-products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer :

- Purity Assessment : Use HPLC or LC-MS to verify compound integrity.

- Assay Standardization : Control cell lines, incubation times, and solvent concentrations (e.g., DMSO <0.1% to avoid cytotoxicity).

- Structural Confirmation : Compare with analogs (e.g., absence of methyl vs. methoxy groups) to isolate substituent effects .

Q. How can computational modeling predict biological targets or optimize derivatives?

- Answer :

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina.

- QSAR Studies : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity.

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .

Q. What methods evaluate the compound’s interaction with biomolecules?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins.

- Fluorescence Quenching : Monitors ligand-induced changes in protein fluorescence.

- Enzyme Inhibition Assays : Measure IC₅₀ values for target enzymes (e.g., cytochrome P450) .

Q. How do structural analogs compare in activity?

- Answer : Refer to comparative data (Table 1):

| Analog | Substituent | Key Differences |

|---|---|---|

| N-benzyl-7-chloro-4-methyl-... | Benzyl group | Altered pharmacokinetics |

| N-(7-chloro-benzothiazolyl)-fluorobenzamide | Fluorine substitution | Reduced membrane permeability |

| Design principles include balancing lipophilicity (Cl) with steric effects (methoxy) . |

Methodological Considerations

- Physicochemical Properties : Assess logP (e.g., shake-flask method) to predict bioavailability.

- Stability Studies : Monitor degradation under varying pH/temperature via UV-Vis or NMR .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) confirms stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。